molecular formula C23H24N2O5S2 B2992733 methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895265-75-5

methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2992733
CAS No.: 895265-75-5
M. Wt: 472.57
InChI Key: JAYZLTZVKNKEFO-UHFFFAOYSA-N
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Description

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Properties

IUPAC Name

methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-15-5-9-19(10-6-15)25(14-21(26)24-18-8-7-16(2)17(3)13-18)32(28,29)20-11-12-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYZLTZVKNKEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfonamide and carbamoyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar in structure but lacks the carbamoyl and dimethylphenyl groups.

    Carbamic acid, methyl-, 3-methylphenyl ester: Shares the carbamoyl group but differs in the rest of the structure.

Uniqueness

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities

Biological Activity

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including a sulfamoyl moiety and carbamate. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, and it possesses a molecular weight of approximately 378.45 g/mol. The presence of the sulfamoyl group is significant as it is known to enhance biological activity in many compounds.

Biological Activity Overview

Research indicates that compounds containing sulfamoyl groups often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound have been investigated through various studies.

1. Anti-inflammatory Activity

A study focusing on substituted sulfamoyl compounds demonstrated that certain analogs could activate NF-κB pathways in immune cells, leading to the release of pro-inflammatory cytokines. This suggests that this compound may similarly enhance NF-κB activation, promoting an inflammatory response that could be beneficial in certain therapeutic contexts .

2. Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial effects. Research has shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism suggests potential applications in treating bacterial infections .

3. Anticancer Potential

Sulfamoyl-containing compounds have been studied for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or substitution patterns on the phenyl rings can significantly influence its pharmacological properties.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency against certain bacterial strains
Variation in alkyl chain lengthAlters solubility and bioavailability
Substitution on the phenyl ringsModulates anti-inflammatory activity

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • NF-κB Activation : In a study involving substituted benzamidothiazoles, compounds demonstrated enhanced NF-κB activation when modified at specific sites, leading to increased cytokine release from THP-1 cells .
  • Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various bacterial strains, showing significant inhibition rates comparable to established antibiotics .
  • Cancer Cell Apoptosis : Research on structurally related compounds revealed their ability to induce apoptosis in breast cancer cell lines through caspase activation pathways .

Q & A

Q. What are the recommended synthetic pathways for methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from analogous thiophene-carboxylate derivatives. A common approach involves coupling a sulfamoyl precursor with a carbamoylmethyl intermediate. For example, in similar thiophene derivatives, coupling reactions are catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Optimization steps include:

  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Catalyst ratio : Use a 1:1 molar ratio of DCC to DMAP to enhance coupling efficiency.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

Q. Reaction Conditions Table

StepReagents/CatalystsTemperatureSolventYield Range
1DCC, DMAP0–5°CDCM60–75%
2N-Boc protectionRTTHF70–85%

Q. What analytical methods are critical for characterizing this compound?

Full structural elucidation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiophene ring and carbamoyl/sulfamoyl groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ = 461.12 g/mol based on analogous structures) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .

Q. How should researchers handle this compound safely in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s bioactivity?

  • Target selection : Prioritize receptors with known interactions with sulfonamide-thiophene derivatives (e.g., carbonic anhydrase or kinase enzymes) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include:
    • Grid box size: 25 × 25 × 25 Å centered on the active site.
    • Exhaustiveness: 20 to ensure conformational sampling .
  • Validation : Compare docking scores (ΔG values) with known inhibitors to assess binding affinity.

Q. What experimental frameworks are suitable for studying its environmental fate and ecotoxicity?

Adopt methodologies from long-term environmental projects like INCHEMBIOL :

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.
  • Bioaccumulation assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs).
  • Soil adsorption studies : Apply OECD Guideline 106 to determine K₀c (organic carbon partition coefficient) .

Q. How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests).
  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to confirm binding modes .
  • Meta-analysis : Compare findings with structurally similar compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to identify conserved pharmacophores .

Q. What advanced applications exist in materials science or catalysis?

  • Coordination chemistry : Test its ability to act as a ligand for transition metals (e.g., Pd or Cu) in cross-coupling reactions .
  • Polymer synthesis : Incorporate the sulfamoyl group into conductive polymers for optoelectronic applications.

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Ecological Risk Reporting : Follow EPA guidelines for toxicity data interpretation, including NOEC (no observed effect concentration) and LOEC (lowest observed effect concentration) metrics .

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